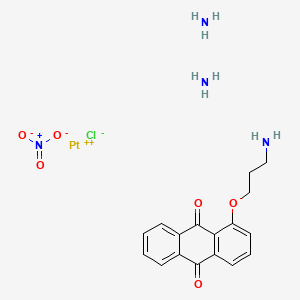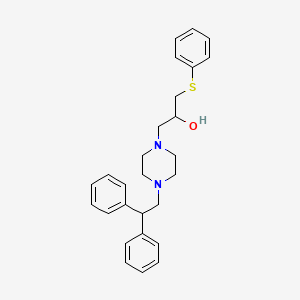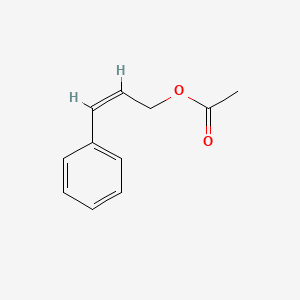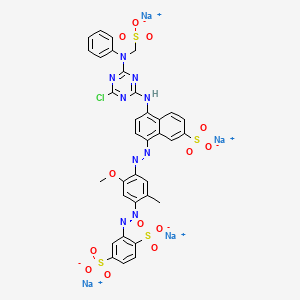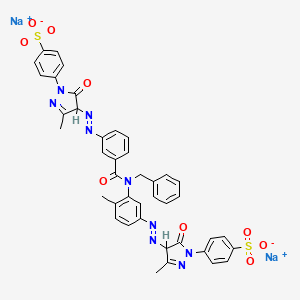
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a proline derivative and a benzodiazepine core, making it a unique molecule with potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazepine Core: This involves the reaction of 2-chlorobenzoyl chloride with o-phenylenediamine to form 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Introduction of the Proline Derivative: The benzodiazepine core is then reacted with a proline derivative under specific conditions to introduce the proline moiety.
Esterification: The final step involves the esterification of the proline derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced benzodiazepine derivatives .
科学的研究の応用
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester has several scientific research applications:
作用機序
The mechanism of action of Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties .
類似化合物との比較
Similar Compounds
Lorazepam: Another benzodiazepine with similar anxiolytic properties.
Diazepam: Known for its use in treating anxiety and muscle spasms.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester is unique due to the presence of the proline derivative, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
87245-66-7 |
|---|---|
分子式 |
C21H17Cl2N3O3 |
分子量 |
430.3 g/mol |
IUPAC名 |
methyl (2R)-2-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H17Cl2N3O3/c1-29-20(28)21(9-8-18(27)26-21)17-11-24-19(13-4-2-3-5-15(13)23)14-10-12(22)6-7-16(14)25-17/h2-7,10H,8-9,11H2,1H3,(H,26,27)/t21-/m1/s1 |
InChIキー |
DWHXDBSLWAYDJE-OAQYLSRUSA-N |
異性体SMILES |
COC(=O)[C@@]1(CCC(=O)N1)C2=NC3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
正規SMILES |
COC(=O)C1(CCC(=O)N1)C2=NC3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





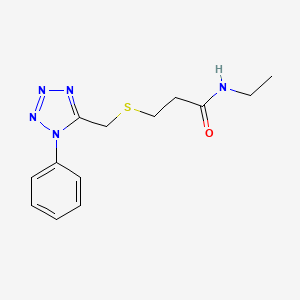

![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)


